REACTION_SMILES
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[Br:22][c:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:3][C:4]1([CH3:5])[C:6]([CH3:7])([CH3:8])[O:9][B:10]([c:11]2[c:12]3[cH:13][cH:14][nH:15][c:16]3[cH:17][cH:18][cH:19]2)[O:20]1.[ClH:21].[Na+:2].[OH-:1].[Pd:29]>>[c:11]1(-[c:23]2[cH:24][cH:25][n:26][cH:27][cH:28]2)[c:12]2[cH:13][cH:14][nH:15][c:16]2[cH:17][cH:18][cH:19]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cccc3[nH]ccc23)OC1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
|
Name
|
|
Type
|
product
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Smiles
|
c1cc(-c2ccncc2)c2cc[nH]c2c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |